[(Trimethylsilyl)oxy]methanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Trimethylsilyl)oxy]methanetricarbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methanetricarbonitrile moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Trimethylsilyl)oxy]methanetricarbonitrile typically involves the reaction of trimethylsilyl chloride with methanetricarbonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether intermediate . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(Trimethylsilyl)oxy]methanetricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Oxidation and Reduction: The compound is relatively stable towards oxidation and reduction due to the protective nature of the trimethylsilyl group.
Common Reagents and Conditions
Fluoride Ions: Used to remove the trimethylsilyl group and regenerate the original functional group.
Aqueous Acid: Can also be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the trimethylsilyl group using fluoride ions results in the formation of the corresponding alcohol or other functional group .
Scientific Research Applications
[(Trimethylsilyl)oxy]methanetricarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(Trimethylsilyl)oxy]methanetricarbonitrile involves the formation of a stable trimethylsilyl ether, which protects the functional group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions using reagents such as fluoride ions or aqueous acid . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group.
Bis(trimethylsilyl)acetamide: Another reagent used for trimethylsilylation.
Tris(trimethylsilyl)silane: A radical-based reducing agent with similar protective properties.
Uniqueness
[(Trimethylsilyl)oxy]methanetricarbonitrile is unique due to its specific combination of a trimethylsilyl group with a methanetricarbonitrile moiety. This combination provides both stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
41309-95-9 |
---|---|
Molecular Formula |
C7H9N3OSi |
Molecular Weight |
179.25 g/mol |
IUPAC Name |
trimethylsilyloxymethanetricarbonitrile |
InChI |
InChI=1S/C7H9N3OSi/c1-12(2,3)11-7(4-8,5-9)6-10/h1-3H3 |
InChI Key |
UEGHZEDTKSWDKR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.